molecular formula C10H9F3O2 B13592215 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol

Cat. No.: B13592215
M. Wt: 218.17 g/mol
InChI Key: RXJZCTVGVODCPQ-HWKANZROSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol: is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol stands out due to its unique combination of a trifluoromethoxy group and a prop-2-en-1-ol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+

InChI Key

RXJZCTVGVODCPQ-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)OC(F)(F)F

Origin of Product

United States

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